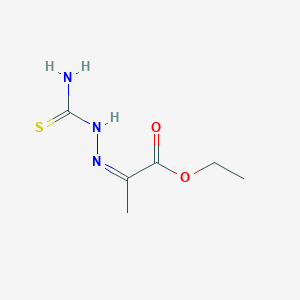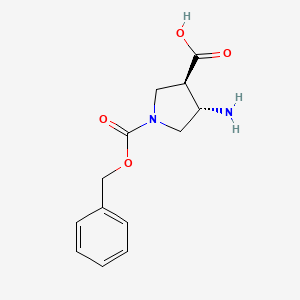
Deflectin 2b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deflectin 2b is a member of the deflectin family, a group of antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds are characterized by a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core structure. This compound is a yellow crystalline substance when pure and is known for its antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deflectin 2b is synthesized through a series of chemical reactions starting from basic organic compounds. The synthetic route involves the formation of the 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core, followed by the addition of a specific side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Aspergillus deflectus. The fungus is cultured in a nutrient-rich medium, and the deflectin compounds are extracted from the mycelia. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Deflectin 2b undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
Deflectin 2b has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of azaphilones.
Biology: this compound is studied for its antimicrobial properties and its effects on various microorganisms.
Medicine: The compound is investigated for its potential use as an antibiotic and its ability to inhibit the growth of pathogenic bacteria and fungi.
Mecanismo De Acción
The mechanism of action of Deflectin 2b involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane stability, making it effective against a wide range of microorganisms .
Comparación Con Compuestos Similares
Deflectin 2b is similar to other deflectin compounds, such as Deflectin 1a, 1b, 1c, and 2a. These compounds share the same core structure but differ in their side chains. The uniqueness of this compound lies in its specific side chain, which is two atoms longer than that of Deflectin 2a. This structural difference contributes to its distinct biological activity and properties .
List of Similar Compounds
- Deflectin 1a
- Deflectin 1b
- Deflectin 1c
- Deflectin 2a
Propiedades
Número CAS |
79495-63-9 |
|---|---|
Fórmula molecular |
C26H34O5 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(6aR)-3,6a-dimethyl-9-[(2S)-2-methyldodecanoyl]furo[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C26H34O5/c1-5-6-7-8-9-10-11-12-13-17(2)24(28)22-23-20-16-30-18(3)14-19(20)15-21(27)26(23,4)31-25(22)29/h14-17H,5-13H2,1-4H3/t17-,26-/m0/s1 |
Clave InChI |
VWGYSDWIZCHBOH-QLXKLKPCSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C)C(=O)C1=C2C3=COC(=CC3=CC(=O)[C@@]2(OC1=O)C)C |
SMILES canónico |
CCCCCCCCCCC(C)C(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


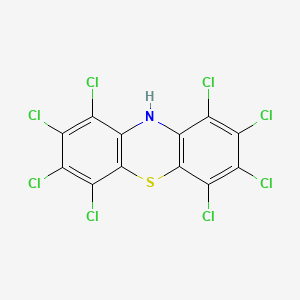

![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
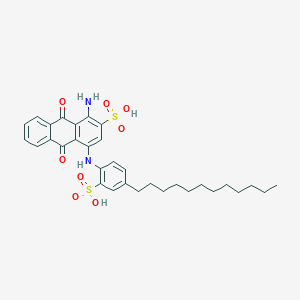


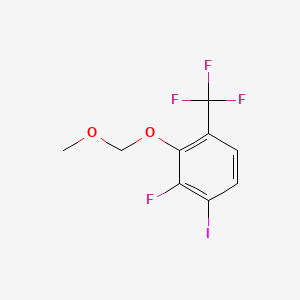
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)


